molecular formula C17H17N5OS B4100351 N-ethyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide CAS No. 473237-33-1

N-ethyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B4100351
CAS No.: 473237-33-1
M. Wt: 339.4 g/mol
InChI Key: YZVGISDGQAUXHT-UHFFFAOYSA-N
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Description

N-ethyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the reaction of ethylamine, phenyl isothiocyanate, and 5-phenyl-1H-tetrazole-1-thiol. The reaction is carried out in an organic solvent such as ethanol under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and mild reaction conditions, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids and bind to enzymes or receptors, thereby modulating their activity. The sulfur atom can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
  • N-ethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
  • N-ethyl-N-phenyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Uniqueness

N-ethyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and phenyl groups provides a unique steric and electronic environment, making it distinct from other similar compounds .

Properties

IUPAC Name

N-ethyl-N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-2-21(14-9-5-3-6-10-14)16(23)13-24-17-18-19-20-22(17)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVGISDGQAUXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701183335
Record name N-Ethyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473237-33-1
Record name N-Ethyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473237-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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